2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as an acetamide group linked to an isopropoxyphenyl moiety. Its distinct structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and trifluoromethylation.
Introduction of the Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate acetamide precursor under controlled conditions.
Attachment of the Isopropoxyphenyl Moiety: The final step involves the coupling of the isopropoxyphenyl group to the acetamide derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding ketone or aldehyde .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Agricultural Chemistry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Material Science: Its unique structural properties make it useful in the design of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound is employed in biological research to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: This compound shares a similar pyridine core but differs in the functional groups attached to it.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another related compound with a similar pyridine ring but different substituents.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide is unique due to its combination of trifluoromethyl, chlorine, and isopropoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide , with CAS number 658066-35-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H11ClF6N2O
- Molecular Weight : 396.715 g/mol
- CAS Number : 658066-35-4
The structure of this compound includes a pyridine ring substituted with a chloro and trifluoromethyl group, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realms of antiviral and anticancer effects. Below are summarized findings from various studies:
Antiviral Activity
- Mechanism of Action : The compound has shown efficacy against viral replication by inhibiting specific viral enzymes. For instance, it has been noted to interact with RNA polymerases, which are crucial for viral genome replication.
- Efficacy : In vitro studies have demonstrated that the compound can inhibit viral replication at low micromolar concentrations (IC50 values ranging from 0.1 to 1 µM) without significant cytotoxicity to host cells .
Anticancer Activity
- Cell Line Studies : In various cancer cell lines, including breast and lung cancer models, the compound has demonstrated significant tumor growth inhibition. For example, in a mouse xenograft model, treatment resulted in a reduction of tumor volume by over 50% compared to controls .
- Mechanism : The anticancer properties are believed to stem from its ability to induce apoptosis in cancer cells and inhibit angiogenesis, thereby starving tumors of necessary blood supply.
Summary of Biological Activities
Activity Type | Target | IC50 (µM) | Reference |
---|---|---|---|
Antiviral | HCV NS5B RNA polymerase | 0.35 | |
Anticancer | Breast cancer cell lines | 0.5 - 1.0 | |
Antiviral | TMV (Tobacco Mosaic Virus) | 0.012 |
Case Study 1: Antiviral Efficacy Against HCV
A study evaluated the efficacy of the compound against Hepatitis C virus (HCV), demonstrating an IC50 value of 0.35 µM against NS5B RNA polymerase. The results indicated that the compound could serve as a lead for developing new antiviral agents targeting HCV .
Case Study 2: Tumor Growth Inhibition
In a preclinical study involving xenograft models of human breast cancer, treatment with the compound led to a significant reduction in tumor size compared to untreated controls. The study highlighted its potential as an effective therapeutic agent in oncology .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c1-10(2)25-13-5-3-4-12(7-13)23-16(24)8-15-14(18)6-11(9-22-15)17(19,20)21/h3-7,9-10H,8H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVWGSQSLWVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.